3-Methoxypiperidin-4-amine
Overview
Description
3-Methoxypiperidin-4-amine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH₃) at the third position and an amine group (-NH₂) at the fourth position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypiperidin-4-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Methoxylation: Introduction of the methoxy group at the third position can be achieved through nucleophilic substitution reactions using methanol and a suitable base.
Amination: The amine group at the fourth position is introduced via reductive amination or through the use of amine precursors under catalytic hydrogenation conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel are commonly used to facilitate the reactions. The process parameters, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Hydroxylated piperidines.
Reduction Products: Saturated piperidines.
Substitution Products: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
3-Methoxypiperidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Medicine: It is explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxypiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity. The compound can modulate biochemical pathways, leading to various physiological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Piperidine: The parent compound without the methoxy and amine groups.
3-Methoxypiperidine: Lacks the amine group at the fourth position.
4-Aminopiperidine: Lacks the methoxy group at the third position.
Uniqueness: 3-Methoxypiperidin-4-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other piperidine derivatives.
Properties
IUPAC Name |
3-methoxypiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHSRKSIGNWVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546491 | |
Record name | 3-Methoxypiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156970-92-2 | |
Record name | 3-Methoxypiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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